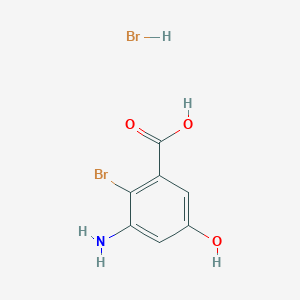
3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide: is a chemical compound with the molecular formula C7H6BrNO3·HBr. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and hydroxy functional groups. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide typically involves the bromination of 3-amino-5-hydroxybenzoic acid, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Bromination: Using bromine or a bromine source in an appropriate solvent such as acetic acid.
Formation of Hydrobromide Salt: Addition of hydrobromic acid to the brominated product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent salt formation under controlled conditions to ensure high yield and purity. The process typically includes:
Reactor Setup: Using reactors that can handle corrosive bromine and hydrobromic acid.
Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-amino-5-hydroxybenzoic acid.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Industry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the hydroxy group can engage in hydrogen bonding and nucleophilic reactions. These interactions can affect various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the bromo group.
3-Amino-5-bromo-2-hydroxybenzoic acid: Similar structure but different positioning of functional groups.
Uniqueness: 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-amino-2-bromo-5-hydroxybenzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3.BrH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNAAWSQUWQJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)N)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2716137.png)
![3-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716138.png)
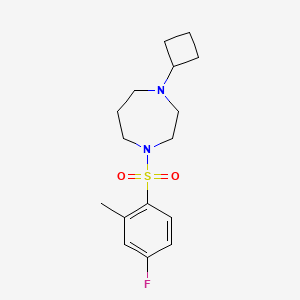
![dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine](/img/structure/B2716140.png)
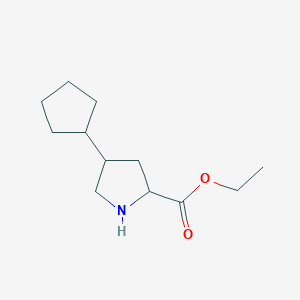
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2716144.png)
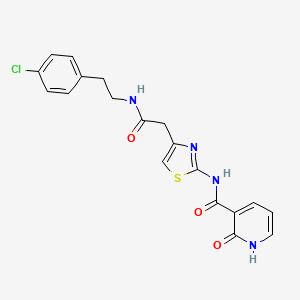
![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)
![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2716150.png)
![5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID](/img/structure/B2716151.png)
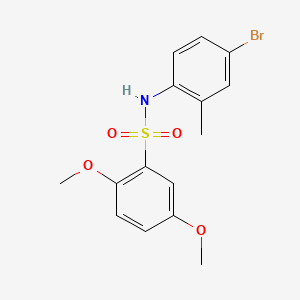
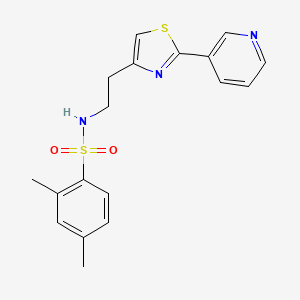

![N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2716158.png)
